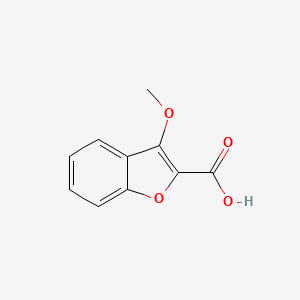

3-Methoxy-1-benzofuran-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-8-6-4-2-3-5-7(6)14-9(8)10(11)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOCFIBSONGMJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20876224 | |

| Record name | 2-Benzofurancarboxylic acid, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20876224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104315-56-2 | |

| Record name | 2-Benzofurancarboxylic acid, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20876224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-1-benzofuran-2-carboxylic acid

Introduction: The Significance of 3-Methoxy-1-benzofuran-2-carboxylic acid in Modern Drug Discovery

This compound is a member of the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of a methoxy group at the 3-position and a carboxylic acid at the 2-position of the benzofuran ring system imparts unique electronic and steric properties to the molecule, influencing its interactions with biological targets.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for rational drug design, formulation development, and predicting in vivo behavior. This document is structured to provide not only the fundamental data but also the underlying scientific principles and field-proven experimental methodologies for their determination.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical profile is the bedrock of successful drug development. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Structural and Molecular Data

The foundational properties of this compound are summarized in the table below. The molecular formula and weight are critical for all stoichiometric calculations, while identifiers such as the CAS number are essential for unambiguous identification in literature and databases.

| Property | Value | Source |

| Chemical Structure |  | - |

| Molecular Formula | C₁₀H₈O₄ | [1] |

| Molecular Weight | 192.17 g/mol | [1] |

| CAS Number | 104315-56-2 | [1] |

| Predicted XlogP | 2.2 |

Synthesis and Spectroscopic Characterization

The synthesis of benzofuran-2-carboxylic acids can be achieved through various synthetic routes, often involving the Perkin rearrangement of 3-halocoumarins. [4] The specific synthesis of the 3-methoxy derivative would likely involve a multi-step process starting from appropriate precursors.

Spectroscopic analysis is indispensable for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran ring system, a singlet for the methoxy group protons (typically in the range of 3.8-4.0 ppm), and a broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the carboxylic acid (typically downfield), the carbons of the aromatic ring, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

-

C-O stretching bands for the ether linkage of the methoxy group and the carboxylic acid.

-

Aromatic C-H and C=C stretching bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 192.17. Predicted adducts under different ionization conditions are provided in the table below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 193.04953 |

| [M+Na]⁺ | 215.03147 |

| [M-H]⁻ | 191.03497 |

Data sourced from PubChemLite.

Solubility and Dissociation Constant (pKa): Critical Parameters for Drug Action

The aqueous solubility and pKa are pivotal properties that dictate a drug's absorption and distribution in the body.

Aqueous Solubility

Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For a carboxylic acid, it represents the pH at which 50% of the molecules are in their ionized (carboxylate) and non-ionized (carboxylic acid) forms. This is a critical parameter as it influences the compound's charge state in different physiological compartments, which in turn affects its membrane permeability and interaction with biological targets.

A predicted pKa for the structurally related 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid is approximately 3.04, and for the parent benzofuran-2-carboxylic acid, it is predicted to be around 3.12.[6], [3] This suggests that this compound is a relatively strong organic acid.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of drug development programs, the experimental determination of these physicochemical properties is essential. The following section outlines standardized protocols for these measurements.

Workflow for Physicochemical Property Determination

Caption: General workflow for the determination of physicochemical properties.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Methodology:

-

Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the solubility as a function of pH to generate a pH-solubility profile.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.

Workflow for Spectroscopic Analysis

Caption: Workflow for comprehensive spectroscopic analysis.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. While some experimental data is not yet publicly available, the provided information on structurally related compounds, along with robust experimental protocols, offers a solid foundation for researchers in the field. The unique combination of a benzofuran core, a methoxy group, and a carboxylic acid moiety makes this compound a promising scaffold for the development of novel therapeutics. Further research to experimentally validate the predicted properties and to explore the biological activities of this compound is highly encouraged. The methodologies and data presented herein are intended to empower scientists and drug development professionals to advance their research with a greater understanding of this important chemical entity.

References

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. Available at: [Link]

-

synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Available at: [Link]

-

CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. Available at: [Link]

-

Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. Available at: [Link]

-

Benzofuran-2-carboxylic acid. BioCrick. Available at: [Link]

-

3-methyl-1-benzofuran-2-carboxylic acid. ChemSynthesis. Available at: [Link]

-

Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]

-

Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]

- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid CAS#: 734546-74-8 [m.chemicalbook.com]

An In-Depth Technical Guide to the Spectral Analysis of 3-Methoxy-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for 3-Methoxy-1-benzofuran-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. As direct experimental spectra for this specific compound are not widely available, this document synthesizes predicted data with established spectroscopic principles to offer a robust interpretative framework. This approach, grounded in extensive experience with heterocyclic compounds, ensures a trustworthy and authoritative resource for researchers.

The structure of this guide is designed to logically flow from the foundational principles of each spectroscopic technique to a detailed, data-driven analysis of the target molecule. By understanding the "why" behind the data, researchers can more effectively apply these techniques to their own novel compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid heterocyclic core with key functional groups that produce distinct spectroscopic signatures. The benzofuran scaffold, the carboxylic acid moiety, and the methoxy group each contribute to the overall spectral fingerprint of the molecule. Understanding the interplay of these components is crucial for accurate structural elucidation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the exchangeable proton of the carboxyl group is observed.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Employ a 30° pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to 0-200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0-13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water.[1] |

| ~7.2-7.8 | Multiplet | 4H | Ar-H | The four protons on the benzene ring of the benzofuran core will appear in the aromatic region. Their exact chemical shifts and coupling patterns will depend on the electronic effects of the fused furan ring and the substituents. |

| ~3.9 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are shielded relative to aromatic protons and will appear as a sharp singlet as there are no adjacent protons to couple with.[1] |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-175 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.[2][3] |

| ~110-160 | Ar-C | The eight carbons of the benzofuran ring system will resonate in this range. Carbons attached to oxygen will be more deshielded. |

| ~55-65 | -OCH₃ | The carbon of the methoxy group is in a typical range for an sp³ hybridized carbon attached to an electronegative oxygen atom.[2][3] |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic system.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch | Carboxylic acid O-H |

| 1680-1710 | Strong, Sharp | C=O stretch | Carboxylic acid C=O |

| ~3030 | Medium | C-H stretch | Aromatic C-H |

| 1500-1600 | Medium | C=C stretch | Aromatic ring |

| 1210-1320 | Strong | C-O stretch | Carboxylic acid and ether C-O |

| ~1020 | Medium | =C-O-C stretch | Aryl ether |

The very broad O-H stretch is a hallmark of a carboxylic acid, arising from strong hydrogen bonding dimerization.[4][5] The C=O stretch is also a very prominent and reliable indicator of the carbonyl group.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS with electrospray ionization (ESI) is a common method.

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is suitable. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectral Data

The molecular formula of this compound is C₁₀H₈O₄, with a monoisotopic mass of 192.0423 Da.[6][7]

| m/z (Positive ESI) | Identity |

| 193.0495 | [M+H]⁺ |

| 215.0315 | [M+Na]⁺ |

| m/z (Negative ESI) | Identity |

| 191.0350 | [M-H]⁻ |

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ or [M-H]⁻ ions would provide further structural information. A plausible fragmentation pathway for the [M-H]⁻ ion is the loss of carbon dioxide (CO₂), a common fragmentation for deprotonated carboxylic acids.

Caption: Proposed fragmentation of the deprotonated molecule.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a powerful and complementary suite of tools for the unambiguous identification and structural elucidation of this compound. While this guide is based on predicted data and established spectroscopic principles, it provides a robust framework for interpreting experimental results. The characteristic signals in each spectrum, from the broad O-H stretch in the IR to the distinct chemical shifts in the NMR and the molecular ion peak in the mass spectrum, all converge to confirm the structure of this important heterocyclic compound. Researchers can apply the principles and expected data presented herein to confidently analyze this molecule and its derivatives in their own work.

References

-

HETEROCYCLES, Vol. 81, No. 12, 2010. CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Available at: [Link]

-

Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. Available at: [Link]

-

Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Triflates with CO2. Available at: [Link]

-

PubChemLite. This compound (C10H8O4). Available at: [Link]

-

Zawisza, A., et al. (2015). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 20(8), 13511-13528. Available at: [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Chegg.com. Solved Below is the predicted 13C NMR spectrum for either. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

ResearchGate. H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). Available at: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

-

ResearchGate. Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Available at: [Link]

-

PubChem. Benzofuran-2-carboxylic acid. Available at: [Link]

-

University of Colorado Boulder. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available at: [Link]

-

PubChem. 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. Available at: [Link]

-

Krawiecka, M., et al. (2012). SYNTHESIS AND CHARACTERIZATION OF SELECTED METHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE DERIVATIVES WITH POTENTIAL ANTIMICROBIAL ACTIVITY. Acta Poloniae Pharmaceutica, 69(6), 1055-1065. Available at: [Link]

-

Michigan State University. Table of Characteristic IR Absorptions. Available at: [Link]

-

ResearchGate. Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]

-

YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available at: [Link]

-

University of California, Los Angeles. IR Chart. Available at: [Link]

-

University of Puget Sound. IR Absorption Table. Available at: [Link]

-

SpectraBase. 6-Methoxy-3-methyl-benzo(B)furan-2-carboxylic acid. Available at: [Link]

-

University of Wisconsin-Madison. Table of Characteristic Proton NMR Shifts. Available at: [Link]

-

ResearchGate. Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for... Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. compoundchem.com [compoundchem.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. PubChemLite - this compound (C10H8O4) [pubchemlite.lcsb.uni.lu]

- 7. This compound | CymitQuimica [cymitquimica.com]

1H NMR and 13C NMR of 3-Methoxy-1-benzofuran-2-carboxylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Methoxy-1-benzofuran-2-carboxylic acid

Introduction: The Structural Elucidation of a Key Heterocycle

This compound is a heterocyclic compound belonging to the benzofuran class. Benzofuran derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] Accurate and unambiguous structural characterization is the bedrock of any chemical research, particularly in the pharmaceutical industry where molecular identity is directly linked to function and safety.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for elucidating the structure of organic molecules in solution.[4][5] This guide provides a detailed technical analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a field-proven rationale behind the spectral interpretation and the experimental choices that ensure data integrity.

Pillar 1: The Causality Behind the Experiment - Foundational NMR Principles

To accurately interpret the NMR spectra of our target molecule, we must first understand the core principles that govern the data we acquire.

-

¹H NMR Spectroscopy : This technique provides information about the hydrogen atoms (protons) in a molecule. Three key pieces of information are extracted:

-

Chemical Shift (δ) : Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons near electronegative atoms or groups (like oxygen) are "deshielded" and appear at a higher chemical shift (further downfield).[6][7]

-

Integration : The area under a signal is proportional to the number of protons it represents. This allows us to determine the relative ratio of protons in different environments.

-

Spin-Spin Splitting (Multiplicity) : This refers to the splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet). The 'n+1 rule' dictates that a signal for a proton with 'n' non-equivalent neighboring protons will be split into 'n+1' peaks.[8] This reveals which protons are adjacent to one another in the molecular structure.

-

-

¹³C NMR Spectroscopy : This technique probes the carbon skeleton of a molecule.

-

Chemical Shift (δ) : The range of chemical shifts is much wider than in ¹H NMR (~0-220 ppm), making it less likely for signals to overlap.[9] The chemical shift of a carbon is highly sensitive to its hybridization and the electronegativity of attached atoms.

-

Proton Decoupling : Standard ¹³C NMR spectra are acquired while irradiating all proton frequencies. This collapses the carbon-proton splitting, resulting in each unique carbon atom appearing as a single sharp line (singlet), which simplifies the spectrum.[9] Quaternary carbons (those with no attached protons) typically show weaker signals.

-

Pillar 2: A Self-Validating System - Experimental Protocol

The quality of interpretation is wholly dependent on the quality of the acquired data. The following protocol is designed to produce a high-fidelity spectrum that is internally consistent and reliable.

Step 1: Sample Preparation

-

Analyte Weighing : Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Selection & Rationale : Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality : DMSO-d₆ is the solvent of choice for this molecule for two critical reasons. First, its high polarity ensures complete dissolution of the carboxylic acid. Second, and more importantly, it forms hydrogen bonds with the acidic proton of the carboxylic acid, slowing down the rate of chemical exchange.[10][11] This often allows the -COOH proton to be observed as a distinct, albeit broad, signal, which would be lost in solvents like D₂O due to rapid exchange.[12]

-

-

Internal Standard : Add a minimal amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons and carbon produce a single sharp signal defined as 0.0 ppm, providing a reliable reference point for all other chemical shifts.[4][13]

-

Transfer : Transfer the solution to a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.

Step 2: NMR Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Experiment: Standard 1D proton acquisition.

-

Temperature: 298 K (25 °C).

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 2-5 seconds (to ensure full relaxation of protons for accurate integration).

-

-

¹³C NMR Acquisition:

-

Experiment: Standard 1D carbon with proton decoupling.

-

Temperature: 298 K (25 °C).

-

Number of Scans: 1024-2048 scans (more scans are needed due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2 seconds.

-

Experimental Workflow Diagram

Caption: Experimental workflow from sample preparation to final spectral analysis.

Pillar 3: Authoritative Grounding - Spectral Analysis

The following analysis is based on established principles of NMR spectroscopy and comparison with data from structurally related benzofuran compounds.[13][14][15]

Molecular Structure for NMR Assignment

Caption: Structure of this compound with atom numbering.

¹H NMR Spectrum: Predicted Analysis

The proton spectrum is expected to show signals in three distinct regions: the downfield acidic proton, the aromatic region, and the upfield methoxy region.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Coupling (J) |

| -COOH | ~13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and subject to exchange, resulting in a broad signal.[12][16] Its position is highly dependent on concentration and temperature. |

| H-4 | ~7.8 - 7.9 | Doublet (d) | 1H | Located ortho to the electron-withdrawing furan oxygen and influenced by the C2-substituent. Coupled only to H-5 (J ≈ 8.0 Hz). |

| H-7 | ~7.6 - 7.7 | Doublet (d) | 1H | In a similar environment to H-4, ortho to the furan oxygen. Coupled only to H-6 (J ≈ 8.0 Hz). |

| H-6 | ~7.4 - 7.5 | Triplet (t) or ddd | 1H | Coupled to both H-5 and H-7. Expected to appear as a triplet or doublet of doublets due to similar coupling constants (J ≈ 7.5 - 8.0 Hz). |

| H-5 | ~7.3 - 7.4 | Triplet (t) or ddd | 1H | Coupled to both H-4 and H-6. Expected to appear as a triplet or doublet of doublets (J ≈ 7.5 - 8.0 Hz). |

| -OCH₃ | ~4.1 | Singlet (s) | 3H | These three protons are equivalent and have no adjacent proton neighbors, resulting in a sharp singlet. Its chemical shift is characteristic of a methoxy group attached to an sp² carbon. |

¹³C NMR Spectrum: Predicted Analysis

The proton-decoupled ¹³C spectrum will display 10 distinct signals, as all carbon atoms in the molecule are chemically non-equivalent.

| Signal Assignment | Predicted δ (ppm) | Rationale |

| -COOH | ~162 | The carbonyl carbon of a carboxylic acid attached to an sp² system. Its chemical shift is influenced by resonance.[12][14] |

| C-7a | ~155 | Quaternary carbon attached to the furan oxygen (O1), resulting in a strong deshielding effect.[17] |

| C-3 | ~148 | sp² carbon directly bonded to two oxygen atoms (the furan oxygen and the methoxy oxygen), causing significant deshielding. |

| C-3a | ~128 | Quaternary carbon at the fusion of the two rings. |

| C-5 | ~127 | Aromatic CH carbon. |

| C-6 | ~125 | Aromatic CH carbon. |

| C-4 | ~123 | Aromatic CH carbon. |

| C-2 | ~118 | Quaternary carbon bearing the carboxylic acid group. Its shift is influenced by both the adjacent furan oxygen and the carbonyl group. |

| C-7 | ~112 | Aromatic CH carbon, typically shifted upfield due to its position relative to the heteroatom in the benzofuran system.[14] |

| -OCH₃ | ~61 | The carbon of the methoxy group, characteristic for this functional group.[14] |

Conclusion: A Framework for Confidence

The detailed analysis of the ¹H and ¹³C NMR spectra provides a comprehensive and self-validating fingerprint for this compound. The predicted chemical shifts, multiplicities, and integrations are based on fundamental principles and data from analogous structures. By following the prescribed experimental protocol, a researcher can reliably obtain high-quality data. The subsequent interpretation, guided by the principles outlined herein, allows for the unambiguous confirmation of the molecular structure, an essential step in any research or development pipeline involving this compound. For further confirmation, advanced 2D NMR experiments such as COSY, HSQC, and HMBC can be employed to definitively map out the proton-proton and proton-carbon correlations.[5]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information for Catalytic Amidation of Carboxylic Acids. [Link]

-

Okuyama, T., et al. (1998). Analyses of Carbon-13 Nuclear Magnetic Resonance Spectra of Isopropyldibenzofurans and Their Structural Determinations. Journal of the Japan Petroleum Institute, 41(4), 313-320. [Link]

-

The Royal Society of Chemistry. Supporting Information for Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes. [Link]

-

Kwiecień, H., et al. (2015). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 20(11), 20557-20571. [Link]

-

Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065. [Link]

-

PubChem. 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Methoxy-1-benzofuran-2-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534-3547. [Link]

-

Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. PubMed. [Link]

-

ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. [Link]

-

Sgarlata, C., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. FARMACIA, 58(5). [Link]

-

Kim, S., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5275–5285. [Link]

-

PubChem. methyl 2-methoxy-3H-1-benzofuran-2-carboxylate. National Center for Biotechnology Information. [Link]

-

Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. [Link]

-

University of Regensburg. Chemical shifts. [Link]

-

ResearchGate. Why do carboxylic acid esters have larger NMR chemical shift than carbonates? [Link]

-

PubChem. 3-(Methoxymethylidene)-1-benzofuran-2(3H)-one. National Center for Biotechnology Information. [Link]

-

SpectraBase. Benzofuran - Optional[13C NMR] - Chemical Shifts. [Link]

-

University of California, Los Angeles (UCLA). 13C NMR Chemical Shift Table. [Link]

-

PubChem. Benzofuran-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Professor Dave Explains. (2016, April 26). NMR Spectroscopy. YouTube. [Link]

-

Chemistry Stack Exchange. (2016, March 20). Does this NMR show the carboxy group?[Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Thieme. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

-

The Study Stop. (2023, December 4). NMR Spectroscopy Interpretation (Example). YouTube. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Chemguide. HIGH RESOLUTION NUCLEAR MAGNETIC RESONANCE (NMR) SPECTRA. [Link]

-

R. K. S. Kumar, et al. (2013). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Der Pharma Chemica, 5(2), 177-184. [Link]

-

ResearchGate. H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine HCl 1. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. emerypharma.com [emerypharma.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. youtube.com [youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. thieme-connect.de [thieme-connect.de]

- 12. myneni.princeton.edu [myneni.princeton.edu]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Benzofuran(271-89-6) 13C NMR spectrum [chemicalbook.com]

Infrared spectroscopy of 3-Methoxy-1-benzofuran-2-carboxylic acid

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Methoxy-1-benzofuran-2-carboxylic acid

Introduction

This compound is a heterocyclic compound featuring a benzofuran core, a fused bicyclic structure composed of a benzene ring and a furan ring. The molecule is further functionalized with a carboxylic acid group at the 2-position and a methoxy group at the 3-position. This substitution pattern makes it a subject of interest in synthetic chemistry and drug development, where the benzofuran scaffold is a common pharmacophore.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of such molecules. By measuring the absorption of infrared radiation by a sample, we can identify the specific vibrational modes of its chemical bonds. Each functional group possesses a unique set of vibrational frequencies, producing a characteristic "fingerprint" in the IR spectrum. This guide provides a detailed examination of the infrared spectroscopic profile of this compound, from experimental methodology to in-depth spectral interpretation, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Key Vibrational Moieties

To effectively interpret the infrared spectrum, one must first understand the molecular architecture and identify the functional groups that will give rise to characteristic absorption bands. The structure of this compound contains three primary components, each with distinct vibrational modes.

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Spectral Analysis and Interpretation

The infrared spectrum of this compound can be divided into several key regions, each providing specific structural information.

The O-H and C-H Stretching Region (3500 - 2500 cm⁻¹)

-

O-H Stretch (Carboxylic Acid): The most prominent feature in this region is an extremely broad and intense absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. [1][2][3]This extensive broadening is the classic signature of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. [1][4]The broadness arises from a wide distribution of hydrogen bond lengths and strengths in the solid state.

-

Aromatic C-H Stretch: Sharp, medium-intensity peaks are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H stretching vibrations of the benzene portion of the benzofuran ring. [5]* Aliphatic C-H Stretch (Methoxy): Sharp absorptions appearing just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹) are assigned to the asymmetric and symmetric C-H stretching of the methoxy (-OCH₃) group. [6][7]These C-H peaks are often superimposed on the broad O-H band. [8]

The Carbonyl Stretching Region (1800 - 1650 cm⁻¹)

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is expected between 1710 and 1680 cm⁻¹. [8]For free (monomeric) carboxylic acids, this peak appears at higher wavenumbers (around 1760 cm⁻¹), but dimerization through hydrogen bonding significantly weakens the C=O bond, shifting the absorption to a lower frequency. [2][3]Conjugation with the benzofuran ring system also contributes to lowering this frequency by 20 to 30 cm⁻¹. [2][3]

The Fingerprint Region (1650 - 600 cm⁻¹)

This region is complex but contains a wealth of structural information.

-

C=C Aromatic Ring Stretches: Medium to strong intensity bands between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring of the benzofuran system. [5]* C-O Stretches: This molecule has three distinct C-O bonds.

-

The carboxylic acid C-O stretch is coupled with the O-H bend and appears as a strong band between 1320-1210 cm⁻¹. [8][1] * The aryl ether C-O stretch from the furan ring and the methoxy C-O stretch will also absorb in the 1300-1000 cm⁻¹ range. Aryl ethers typically show a strong, characteristic band around 1250 cm⁻¹.

-

-

O-H Bends (Carboxylic Acid): The in-plane O-H bend is expected between 1440-1395 cm⁻¹. [1]A key diagnostic feature for carboxylic acid dimers is a very broad, medium-intensity out-of-plane O-H bend (or "wag") centered around 920 cm⁻¹. [8][1]* Aromatic C-H Bends: Out-of-plane (oop) C-H bending vibrations for the substituted benzene ring will appear as strong bands in the 900-675 cm⁻¹ range. The exact position of these bands can provide information about the substitution pattern on the ring. [5]

Summary of Key Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3300 - 2500 | Very Broad, Strong | Carboxylic Acid (Dimer) | O-H Stretch |

| 3100 - 3000 | Medium, Sharp | Aromatic Ring | C-H Stretch |

| 2980 - 2850 | Medium, Sharp | Methoxy Group (-OCH₃) | C-H Stretch |

| 1710 - 1680 | Very Strong, Sharp | Carboxylic Acid (Dimer) | C=O Stretch |

| 1600 - 1450 | Medium to Strong | Aromatic Ring | C=C In-Ring Stretches |

| 1440 - 1395 | Medium | Carboxylic Acid | O-H In-Plane Bend |

| 1320 - 1210 | Strong | Carboxylic Acid / Aryl Ether | C-O Stretch |

| ~920 | Broad, Medium | Carboxylic Acid (Dimer) | O-H Out-of-Plane Bend |

| 900 - 675 | Strong | Aromatic Ring | C-H Out-of-Plane Bends |

Conclusion

The infrared spectrum of this compound is rich with features that allow for unambiguous confirmation of its structure. The combination of the exceptionally broad O-H stretch, a strong carbonyl absorption below 1710 cm⁻¹, and multiple C-O stretching bands in the fingerprint region provides a definitive signature for the conjugated carboxylic acid moiety. Complementary signals from the aromatic C-H and C=C vibrations of the benzofuran core and the aliphatic C-H stretches of the methoxy group complete the spectral profile. By employing a straightforward ATR-FTIR methodology, researchers can rapidly and reliably obtain high-quality data to verify the identity and purity of this compound, facilitating its use in further research and development.

References

-

Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. [Link]

-

Calculated methoxy vibrational frequencies are shown for selected modes... - ResearchGate. [Link]

-

Density functional theory and FTIR spectroscopic study of carboxyl group - Indian Journal of Pure & Applied Physics. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. [Link]

-

The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online. [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids - University of Calgary. [Link]

-

Sample Preparation for FTIR Analysis - Drawell. [Link]

-

Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab, Virginia Tech. [Link]

-

Fermi resonance effects in the vibrational spectroscopy of methyl and methoxy groups - The Journal of Physical Chemistry A. [Link]

-

Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-, - NIST WebBook. [Link]

-

This compound (C10H8O4) - PubChemLite. [Link]

-

FT-IR Spectra of 1-benzofuran-2-carbohydrazide - ResearchGate. [Link]

-

Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives - The Journal of Organic Chemistry. [Link]

-

Benzofuran - PubChem, NIH. [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd. [Link]

-

Fermi Resonance Effects in the Vibrational Spectroscopy of Methyl and Methoxy Groups - ACS Publications. [Link]

-

Infrared Spectra at a Conical Intersection: Vibrations of Methoxy - ResearchGate. [Link]

-

6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid - PubChem. [Link]

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - MDPI. [Link]

-

Benzofuran-2-carboxylic acid - NIST WebBook. [Link]

-

Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

-

Infrared spectra and structure of molecular complexes of aromatic acids - ResearchGate. [Link]

-

Benzofuran-2-carboxylic acid - PubChem. [Link]

-

1-benzofuran-2-carboxylic acid - ChemSynthesis. [Link]

-

synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives - Acta Poloniae Pharmaceutica. [Link]

-

Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3) - Cheméo. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Predicted Physicochemical Properties of 3-Methoxy-1-benzofuran-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a drug candidate from discovery to clinical application is profoundly influenced by its fundamental physicochemical properties. Among these, the acid dissociation constant (pKa) and the partition coefficient (logP) are paramount, governing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical analysis of the predicted pKa and logP values for 3-Methoxy-1-benzofuran-2-carboxylic acid, a molecule of interest within medicinal chemistry. By integrating computational predictions with established experimental methodologies, we aim to furnish researchers with the foundational knowledge required to strategically advance drug development programs centered on this and similar chemical scaffolds.

The Pivotal Role of pKa and logP in Drug Discovery

In the intricate process of drug development, understanding a molecule's behavior in a biological system is critical. The ionization state (governed by pKa) and lipophilicity (measured by logP) are two of the most significant determinants of a compound's pharmacokinetic and pharmacodynamic properties.

-

pKa : This value indicates the strength of an acid or base and dictates the extent of ionization at a given pH.[1] Since the pH varies dramatically throughout the body (e.g., from ~1.5-3.5 in the stomach to ~7.4 in the blood), the pKa of a drug will determine whether it exists in a charged (ionized) or uncharged (non-ionized) state.[2] This is crucial because only the neutral, non-ionized form of a drug can efficiently diffuse across lipid cell membranes, a key step in oral absorption and distribution to target tissues.[2]

-

logP : The n-octanol/water partition coefficient is the definitive measure of a molecule's lipophilicity, or its "greasiness."[3] It quantifies the preference of a compound for a lipid-like environment (n-octanol) versus an aqueous one (water). This property is a cornerstone of predictive models like Lipinski's "Rule of Five," which correlates logP with oral bioavailability.[4] An optimal logP value (typically between 1 and 3 for many oral drugs) ensures sufficient aqueous solubility for formulation and dissolution, as well as adequate lipophilicity to permeate biological membranes.[3][4]

Therefore, the accurate prediction and eventual experimental determination of pKa and logP are not merely academic exercises; they are essential, cost-saving steps in the early stages of drug discovery, enabling the selection and optimization of candidates with favorable ADME profiles.

Computational Prediction of Physicochemical Properties

Advances in computational chemistry have equipped scientists with powerful tools to predict molecular properties in silico, long before a compound is synthesized. These methods offer rapid, high-throughput screening of virtual libraries, prioritizing resources for the most promising candidates.

Methodologies for In Silico Prediction

-

pKa Prediction : Computational pKa prediction can be approached through several paradigms. Empirical methods utilize large databases of experimentally determined pKa values to derive predictive models based on structural fragments and functional groups.[5] More rigorous, physics-based approaches employ quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), to compute the free energy difference between the protonated and deprotonated states of a molecule, from which the pKa can be derived.[6] Hybrid methods that combine QM calculations with machine learning are also gaining prominence for their balance of accuracy and speed.[1]

-

logP Prediction : The most common methods for logP prediction are fragment-based. These algorithms deconstruct a molecule into its constituent atoms or functional groups, sum the known hydrophobicity contributions of each fragment, and apply correction factors to account for intramolecular interactions.[7] Other approaches include property-based methods that correlate logP with other molecular descriptors and physics-based methods that calculate the transfer free energy between water and n-octanol phases.[3]

Predicted Values for this compound

Based on established computational algorithms, the key physicochemical properties for this compound have been predicted.

| Property | Predicted Value | Prediction Method / Source |

| logP | 2.2 | XlogP[8] |

| pKa | ~3.0 - 4.5 (Estimated) | Based on similar structures and functional group analysis[2][9] |

-

Analysis of Predicted logP : The predicted logP value of 2.2 falls squarely within the "drug-like" range.[8] This suggests a favorable balance between hydrophilicity (for solubility in physiological fluids) and lipophilicity (for membrane permeation), indicating a high potential for good oral absorption and systemic distribution.

This predicted pKa implies that at the acidic pH of the stomach, a significant portion of the compound will be in its neutral, absorbable form. Upon entering the higher pH of the small intestine and bloodstream (pH ~7.4), it will be almost entirely ionized, which will enhance its solubility in aqueous environments.

Visualization of Computational Workflow

The general process for predicting these crucial parameters using computational tools is outlined below.

Caption: Workflow for in silico prediction of pKa and logP.

Experimental Protocols for Physicochemical Profiling

While computational predictions are invaluable for initial screening, they must be validated through rigorous experimental measurement. The following sections detail standard, self-validating protocols for the determination of pKa and logP.

Experimental pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of an ionizable compound. It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.

Principle: The pKa is the pH at which the concentrations of the acidic (protonated) and conjugate base (deprotonated) forms of the molecule are equal. This corresponds to the midpoint of the titration curve (pH vs. volume of titrant).

Detailed Protocol:

-

Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with deionized, CO2-free water to a final volume of 50 mL. The final concentration should be around 1-2 mM.

-

Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

-

Titration:

-

Place the solution in a temperature-controlled beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a calibrated burette or automated titrator.

-

Begin the titration by adding small, precise increments of the titrant (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.

-

Continue the titration well past the expected equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the steepest part of the 'S' shape). This can be found by calculating the first derivative of the curve (dpH/dV).

-

The pKa is the pH value at the half-equivalence point (i.e., the pH at exactly half the volume of titrant required to reach the equivalence point).

-

Experimental logP Determination: Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the "gold standard" for logP determination due to its direct measurement of the partitioning equilibrium.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient is calculated from the ratio of these concentrations.

Detailed Protocol:

-

Preparation:

-

Prepare mutually saturated solvents by shaking equal volumes of n-octanol and pH-buffered water (typically a phosphate buffer at pH 7.4 to ensure the carboxylic acid is in its ionized, more water-soluble form for accurate logD measurement, which relates to logP) in a separatory funnel for 24 hours. Allow the phases to separate completely.

-

-

Partitioning:

-

Accurately prepare a stock solution of this compound in the n-octanol-saturated water phase. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or HPLC).

-

In a clean, sealable glass vessel, combine a precise volume of the aqueous stock solution with a precise volume of the water-saturated n-octanol. The volume ratio can be adjusted depending on the expected logP.

-

Seal the vessel and shake it vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (this can range from minutes to hours and should be determined empirically).

-

-

Phase Separation and Analysis:

-

Centrifuge the vessel to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from both the n-octanol phase and the aqueous phase.

-

Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

The logP is the base-10 logarithm of P: logP = log10(P)

-

Visualization of Experimental Workflow

Caption: Workflow for experimental determination of pKa and logP.

Conclusion and Strategic Outlook

The in silico analysis of this compound predicts a logP of 2.2 and a pKa in the acidic range of approximately 3.0-4.5. These values are highly encouraging from a drug development perspective, suggesting the molecule possesses a favorable physicochemical profile for oral bioavailability. The predicted logP indicates a good balance of properties for membrane permeability and aqueous solubility, while the predicted pKa ensures that the molecule will be in its absorbable, neutral form in the stomach and its soluble, ionized form in the intestines and circulation.

As a Senior Application Scientist, my recommendation is to prioritize the synthesis and subsequent experimental validation of these key parameters. The protocols outlined in this guide provide a robust framework for obtaining accurate, reliable data. Confirming these predictions experimentally will provide the solid, trustworthy foundation needed to make informed decisions and confidently advance this promising scaffold through the drug discovery pipeline.

References

-

PubChemLite. (n.d.). This compound (C10H8O4). Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

- Liao, C., & Nicklaus, M. C. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.

-

Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

- Klicic, J. J., et al. (2002). Accurate p K a Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. Journal of the American Chemical Society, 124(21), 6096-6103.

- Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). Accurate p K a Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. Journal of Physical Chemistry B, 110(32), 16066–16081.

-

PubChem. (n.d.). 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-1-benzofuran-2-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). methyl 2-methoxy-3H-1-benzofuran-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Methoxymethylidene)-1-benzofuran-2(3H)-one. Retrieved from [Link]

- Li, J., et al. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

-

Li, J., et al. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed. Retrieved from [Link]

- Brzezińska, E., et al. (2015).

- Wieczorek, Z., et al. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 26(11), 3354.

Sources

- 1. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C10H8O4) [pubchemlite.lcsb.uni.lu]

- 9. 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid CAS#: 734546-74-8 [m.chemicalbook.com]

A Technical Guide to the Natural Occurrence of Methoxy Benzofuran Carboxylic Acids: From Biosynthesis to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxy benzofuran carboxylic acids represent a structurally significant class of heterocyclic compounds ubiquitously found in nature, particularly in higher plants and fungi.[1][2] These molecules, characterized by a core benzofuran scaffold functionalized with methoxy and carboxylic acid groups, are products of complex biosynthetic pathways originating from primary metabolism. Their profound pharmacological significance stems from a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects against various cancer cell lines.[1][3] This technical guide provides an in-depth exploration of the natural occurrence of methoxy benzofuran carboxylic acids, detailing their biosynthetic origins, protocols for their isolation and characterization from natural sources, and a comprehensive overview of their documented biological activities. This document serves as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are a major class of biologically active heterocyclic compounds that have long captured the attention of medicinal chemists and pharmacologists.[4] The benzofuran nucleus is a core structural motif in thousands of natural products and synthetic compounds, conferring a broad spectrum of therapeutic properties.[1][5] Naturally occurring benzofurans are widely distributed in the plant kingdom, found in families such as Asteraceae, Moraceae, and Rutaceae, as well as in various fungal species.[1][6]

The addition of methoxy (–OCH₃) and carboxylic acid (–COOH) functionalities to the benzofuran ring system significantly influences the molecule's physicochemical properties, such as polarity, solubility, and receptor-binding capabilities. These modifications often enhance or modulate the compound's biological activity. This guide focuses specifically on this subclass, exploring the intricate journey from their biogenesis within organisms to their potential applications as therapeutic agents.

Biosynthesis of Methoxy Benzofuran Carboxylic Acids

The biosynthesis of methoxy benzofuran carboxylic acids is not defined by a single, linear pathway but is rather a network involving precursors from primary metabolism, primarily the shikimate pathway.[7][8][9] This pathway is responsible for producing the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants, fungi, and bacteria.[8][9]

Causality of the Pathway: The core aromatic ring of the benzofuran structure is typically derived from phenylalanine, which originates from the shikimate pathway.[10] Subsequent enzymatic reactions, including hydroxylation, methylation, and cyclization, construct the final heterocyclic system. The carboxylic acid and methoxy groups are generally incorporated through tailoring reactions on the benzofuran scaffold or its immediate precursors.

A generalized biosynthetic route can be conceptualized as follows:

-

Shikimate Pathway: The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and proceeds through several enzymatic steps to yield chorismate, a key branch-point intermediate.[9]

-

Formation of Phenylalanine: Chorismate is converted to phenylalanine.

-

Formation of Benzoic Acid Precursors: Phenylalanine is then catabolized to form benzoic acid or its hydroxylated derivatives, which serve as the foundational C6-C1 unit.

-

Assembly and Cyclization: The benzofuran ring is often assembled from a phenolic precursor (like a 4-hydroxyacetophenone) and an isoprenoid unit (derived from the deoxyxylulose phosphate pathway), followed by intramolecular cyclization to form the furan ring.[10]

-

Tailoring Reactions: Once the core benzofuran structure is formed, a series of tailoring enzymes (e.g., methyltransferases, oxidases) install the methoxy and carboxylic acid groups at specific positions on the aromatic ring, leading to the diverse array of naturally occurring derivatives.

Natural Sources and Isolation

Methoxy benzofuran carboxylic acids have been isolated from a variety of natural sources. Notable examples include antimicrobial compounds from conifers like Pinus strobes and antifungal agents from medicinal fungi such as Ganoderma lingzhi.[7] The isolation of these compounds from complex natural matrices is a meticulous process requiring multiple chromatographic steps.

Experimental Protocol: General Isolation and Purification Workflow

This protocol provides a self-validating system for the isolation of methoxy benzofuran carboxylic acids from a dried plant or fungal matrix. The causality behind each step is explained to ensure methodological clarity.

Step 1: Material Preparation and Extraction

-

Objective: To efficiently extract a broad range of secondary metabolites, including the target compounds, from the source material.

-

Procedure:

-

Obtain dried, powdered source material (e.g., 500 g). Grinding increases the surface area, maximizing solvent penetration.

-

Perform sequential solvent extraction, starting with a non-polar solvent and moving to a more polar one. Macerate the powder in n-hexane for 48 hours to remove lipids and non-polar compounds.

-

Filter the mixture and air-dry the plant residue (the marc).

-

Submerge the marc in ethyl acetate for 48 hours with occasional agitation. Ethyl acetate is a solvent of intermediate polarity, effective at extracting benzofuran derivatives.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 40°C to yield the crude ethyl acetate extract.

-

Step 2: Liquid-Liquid Partitioning

-

Objective: To separate compounds based on their differential solubility in immiscible liquids, thereby enriching the fraction containing the target carboxylic acids.

-

Procedure:

-

Dissolve the crude ethyl acetate extract in a 90:10 methanol/water mixture.

-

Perform liquid-liquid partitioning against n-hexane in a separatory funnel to further remove non-polar impurities. Discard the upper hexane layer.

-

Adjust the polarity of the aqueous methanol layer and partition against dichloromethane (DCM). The target compounds are expected to partition into the DCM phase.

-

Collect the DCM phase and evaporate the solvent to yield an enriched fraction.

-

Step 3: Column Chromatography

-

Objective: To perform a bulk separation of the enriched fraction based on polarity.

-

Procedure:

-

Pack a glass column with silica gel 60, using n-hexane as the slurry solvent.

-

Adsorb the enriched DCM fraction onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15... 0:100 n-hexane:ethyl acetate). The choice of a gradient system allows for the separation of compounds with a wide range of polarities.

-

Collect fractions (e.g., 20 mL each) and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase. Combine fractions with similar TLC profiles.

-

Step 4: Preparative HPLC Purification

-

Objective: To achieve high-resolution purification of the target compound(s) from the semi-purified fractions.

-

Procedure:

-

Subject the combined, semi-pure fractions containing the compound of interest to preparative High-Performance Liquid Chromatography (HPLC).

-

Use a C18 reverse-phase column with a gradient elution of methanol and water (often with 0.1% formic acid to ensure the carboxylic acids remain protonated).

-

Monitor the elution profile with a UV detector at multiple wavelengths (e.g., 254 nm, 280 nm, 320 nm).

-

Collect the peak corresponding to the pure compound.

-

Step 5: Structural Elucidation (Self-Validation)

-

Objective: To confirm the identity and structure of the isolated compound.

-

Procedure:

Biological Activities of Methoxy Benzofuran Carboxylic Acids

Benzofuran derivatives are renowned for their diverse pharmacological activities.[3] The presence of methoxy and carboxylic acid groups often plays a crucial role in their mechanism of action, influencing interactions with biological targets. Research has highlighted significant potential in several therapeutic areas.[1]

-

Antimicrobial and Antifungal Activity: Several naturally occurring methoxy benzofuran carboxylic acids have demonstrated potent activity against pathogenic microbes. For example, (S)-5,7-dichloro-6-methoxy-2-methyl-2,3-dihydrobenzofuran-4-carboxylic acid, isolated from Pinus strobes, has shown antimicrobial properties.[7] Compounds isolated from the medicinal fungus Ganoderma lingzhi have also exhibited antifungal activity.[7]

-

Anticancer and Cytotoxic Activity: The benzofuran scaffold is present in numerous compounds with anticancer properties.[3][8] Methoxy-substituted derivatives have been shown to be cytotoxic to various human cancer cell lines, including those of the lung, colon, and breast.[6][11] The mechanism often involves the inhibition of key cellular processes or the induction of apoptosis.

-

Anti-inflammatory Activity: Certain benzofuran derivatives exhibit anti-inflammatory effects, which are critical for managing a variety of diseases.[3]

The table below summarizes the biological activities of selected naturally occurring methoxy benzofuran carboxylic acids and related derivatives.

| Compound Name | Natural Source | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference |

| (S)-5,7-dichloro-6-methoxy-2-methyl-2,3-dihydrobenzofuran-4-carboxylic acid | Pinus strobes | Antimicrobial | Not specified | [7] |

| 5-hydroxy-5'-((R)-1-hydroxypropan-2-yl)-3-oxo-3H-spiro[benzofuran-2,1'-cyclopentane]-2'-carboxylic acid | Ganoderma lingzhi | Antifungal | Not specified | [7] |

| Schizopeltic acid (a dimethoxy-dicarboxylic acid derivative) | Lichen | Not specified | Not specified | [11] |

| 4-methoxybenzofuran-5-carboxamide (related structure) | Tephrosia purpurea | Anti-allergic | Not specified | [7] |

Conclusion and Future Perspectives

Methoxy benzofuran carboxylic acids are a compelling class of natural products with significant, yet underexplored, therapeutic potential. Their widespread occurrence in plants and fungi suggests they play important ecological roles and offers a rich source for new drug leads. While their antimicrobial and anticancer activities are the most studied, future research should aim to elucidate their precise mechanisms of action and explore other pharmacological possibilities, such as neuroprotective or antiviral effects.

Advances in biosynthetic engineering could enable the sustainable production of these complex molecules, overcoming the challenges of low yields from natural extraction. Furthermore, the synthesis of novel analogues based on these natural scaffolds will be crucial for developing structure-activity relationships (SAR) and optimizing their potency and selectivity for specific biological targets. The continued exploration of this chemical space is a promising frontier in the fields of natural product chemistry and drug development.

References

-

Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123. [Link]

-

Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. [Link]

-

Ahmad, S., et al. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. BMC Complementary and Alternative Medicine, 19(1), 6. [Link]

-

Wang, R., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27722-27738. [Link]

-

Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. SciSpace. [Link]

-

Ajar, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Heravi, M. M., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(44), 27687-27736. [Link]

-

Wikipedia. (n.d.). Shikimate pathway. [Link]

-

Bartee, D., et al. (2023). The shikimate pathway: gateway to metabolic diversity. Natural Product Reports, 40(5), 858-887. [Link]

-

Heravi, M. M., et al. (2017). Total synthesis of natural products containing benzofuran rings. ResearchGate. [Link]

-

Knaggs, A. R. (2003). The biosynthesis of shikimate metabolites. Natural Product Reports, 20(1), 119-136. [Link]

-

Arunakumar, D. B., et al. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. ResearchGate. [Link]

-

Heravi, M. M., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]

-

Eisenreich, W., et al. (2001). Biosynthesis of benzofuran derivatives in root cultures of Tagetes patula via phenylalanine and 1-deoxy-D-xylulose 5-phosphate. Phytochemistry, 58(6), 897-906. [Link]

-

The Biosynthesis of Shikimate Metabolites. (2020). ResearchGate. [Link]

-

Sharma, A., et al. (2018). Study of Benzofuran Derivatives and their Biological Significance. International Journal for Scientific Research & Development, 6(3). [Link]

-

Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 30(12), 1357-1363. [Link]